2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one typically involves the reaction of 2,2,2-trifluoroacetyl chloride with 6-(piperazin-1-yl)pyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and reach its target sites. The piperazine and pyridine rings contribute to the compound’s binding affinity and specificity towards its molecular targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone
- 2,2,2-Trifluoro-1-(2-fluoropyridin-3-yl)ethan-1-one
Uniqueness
2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one is unique due to the presence of both the piperazine and pyridine rings, which provide a distinct set of chemical and biological properties. The combination of these structural features allows for versatile applications in various fields of research, making it a valuable compound for scientific studies.
Properties
Molecular Formula |
C11H12F3N3O |
---|---|
Molecular Weight |
259.23 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(6-piperazin-1-ylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H12F3N3O/c12-11(13,14)10(18)8-1-2-9(16-7-8)17-5-3-15-4-6-17/h1-2,7,15H,3-6H2 |
InChI Key |
YKVBKHAAYHVAIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.